4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
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Overview
Description
4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further connected to a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using methyl iodide to introduce the 1-methyl group.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and dihaloalkanes under basic conditions.
Coupling Reaction: The benzimidazole and piperazine intermediates are coupled using a suitable coupling agent such as carbonyldiimidazole or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Alcohol derivatives of the piperazine ring.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide: Lacks the methyl and phenylpropyl groups.
N-(3-phenylpropyl)piperazine-1-carboxamide: Lacks the benzimidazole core.
1-methyl-1H-benzo[d]imidazole: Lacks the piperazine and phenylpropyl groups.
Uniqueness
4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzimidazole core, piperazine ring, and phenylpropyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-25-20-12-6-5-11-19(20)24-21(25)26-14-16-27(17-15-26)22(28)23-13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12H,7,10,13-17H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAZOPXSYPYJCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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